Product packaging for Invader(Cat. No.:CAS No. 119793-38-3)

Invader

Cat. No.: B1239121
CAS No.: 119793-38-3
M. Wt: 928.9 g/mol
InChI Key: GPZBSWRPKGUJEJ-FLOJKRJRSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

The Invader assay is a versatile, isothermal signal amplification technology designed for the direct analysis of nucleic acids. It enables highly accurate quantification and genotyping of DNA and RNA targets without the need for target amplification (e.g., PCR). The technology's exceptional specificity, capable of discriminating mutant from wild-type sequences at ratios greater than 1:1000, stems from its unique mechanism that combines sequence-specific hybridization with enzymatic recognition . This makes it an powerful tool for applications in pharmacogenomics, clinical research, and basic science. Key research applications include direct genotyping of single-nucleotide polymorphisms (SNPs) from unamplified human genomic DNA, such as for factor V Leiden and apolipoprotein E, and precise monitoring of gene expression levels by quantifying messenger RNA in cell lysates . The assay is homogeneous, flexible for high-throughput formats (including 96- to 1,536-well plates), and provides a simple, cost-effective solution for advancing personalized medicine and molecular diagnostics research . This product is labeled "For Research Use Only" (RUO). RUO products, like this one, are intended solely for use in laboratory research to conduct fundamental studies, pharmaceutical development, and diagnostic research . They are not approved for clinical diagnostic use, are not manufactured under the same regulatory standards as in vitro diagnostic (IVD) devices, and must not be used for any human diagnostic, therapeutic, or prophylactic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34ClMnN5O4S8Zn B1239121 Invader CAS No. 119793-38-3

Properties

CAS No.

119793-38-3

Molecular Formula

C29H34ClMnN5O4S8Zn

Molecular Weight

928.9 g/mol

IUPAC Name

zinc;(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C21H22ClNO4.2C4H8N2S4.Mn.Zn/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23;2*7-3(8)5-1-2-6-4(9)10;;/h3-8,13-14H,9-12H2,1-2H3;2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b18-14+;;;;

InChI Key

GPZBSWRPKGUJEJ-FLOJKRJRSA-J

SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Synonyms

Acrobat MZ

Origin of Product

United States

Molecular Architecture and Design of Invader System Components

Invader Oligonucleotide Probes: Design and Intermolecular Interactions

This compound oligonucleotide probes are short, synthetic strands of nucleic acids designed to recognize and bind to specific target sequences. nih.gov Their design incorporates unique structural features that are critical for the subsequent enzymatic reaction.

The primary probe in an this compound reaction has distinct structural prerequisites. It is comprised of a target-complementary region and a non-complementary 5'-flap. biosyn.com The target-complementary region is designed to have a melting temperature (Tm) close to the isothermal reaction temperature, allowing for the dynamic cycling of probes on and off the target DNA. nih.govneb.com This cycling is crucial for signal amplification. The probe must be designed to hybridize to the target sequence immediately downstream of the "this compound" oligonucleotide binding site. nih.gov

Advanced designs of this compound probes include modifications to enhance their binding affinity and specificity. These can include the incorporation of intercalating molecules, such as pyrene-functionalized monomers, which insert between the planar bases of the DNA. nih.gov These "energetic hotspots" can destabilize the probe duplex itself while stabilizing the probe-target complex, creating a favorable thermodynamic gradient for target recognition. uidaho.edu

Table 1: Characteristics of Different this compound Probe Designs
Probe DesignKey FeaturePrimary AdvantageReference
Standard this compound ProbeSingle oligonucleotide with a 5'-flap.Fundamental design for this compound assays. nih.gov
Nicked this compound ProbeComprised of multiple strands with strategically placed nicks.Improved binding affinity and specificity. researchgate.net
Toehold this compound ProbeIncludes a single-stranded 5'-overhang (toehold).Facilitates targeting of longer dsDNA regions. researchgate.net
LNA-Modified ProbeIncorporates Locked Nucleic Acid (LNA) monomers.Enhanced affinity for complementary DNA. nih.gov

A critical feature of the this compound system is the specific spatial arrangement of two oligonucleotide probes—the this compound oligonucleotide and the primary (or signal) probe—on the target nucleic acid strand. These two probes bind in tandem to the target to form an overlapping structure. biosyn.com The this compound oligonucleotide is designed to be complementary to the target sequence upstream of the primary probe binding site. researchgate.net Crucially, the 3'-terminal nucleotide of the this compound oligonucleotide overlaps with the 5'-end of the primary probe's target-complementary region. biosyn.com This overlap, which can be as small as a single nucleotide, creates the unique three-dimensional structure that is recognized by the Cleavase enzyme. uidaho.educonsensus.app The sequence at this overlap region is important for effective cleavage by the flap endonuclease. nih.gov

The 5'-flap is a non-complementary sequence of nucleotides at the 5'-end of the primary probe. biosyn.comneb.com This "arm" does not hybridize to the target DNA. nih.gov Its primary function is to be released as a specific product upon cleavage by the Cleavase enzyme. nih.gov In many this compound assay formats, this released 5'-flap then acts as the "this compound" oligonucleotide in a secondary reaction. nih.govconsensus.app This secondary reaction typically involves a Fluorescence Resonance Energy Transfer (FRET) cassette, where the binding of the flap creates a new substrate for Cleavase. Cleavage of the FRET cassette separates a fluorophore and a quencher molecule, leading to a detectable fluorescent signal. consensus.app The sequence of the 5'-flap is designed to be unique for each allele being detected, allowing for multiplexed analysis. biosyn.com

Enzymatic Catalysis in this compound Systems: The Cleavase® Family

The enzymatic core of the this compound system is a family of enzymes known as Cleavase. These are structure-specific endonucleases that recognize and cleave the specific three-dimensional structure formed by the this compound and primary probes on the target DNA.

Cleavase enzymes are a class of flap endonucleases (FENs). uidaho.edu These enzymes are typically derived from thermophilic organisms, which imparts them with high thermostability. This is a critical feature as the this compound assay is performed at an elevated, constant temperature (isothermal). neb.com For example, some FENs used in similar applications are derived from hyperthermophilic archaea such as Thermococcus barophilus and Pyrococcus horikoshii. nih.govresearchgate.net The FEN from Thermococcus barophilus (Tb-FEN1), for instance, retains 24% of its relative activity even after being heated at 100°C for 20 minutes, making it highly thermostable. nih.gov The thermostability of these enzymes allows for stringent hybridization conditions, which enhances the specificity of the assay.

Table 2: Biochemical Properties of Thermostable Flap Endonucleases
EnzymeOrganism of OriginOptimal Temperature (°C)Optimal pHDivalent Metal Ion RequirementReference
Tb-FEN1Thermococcus barophilus Ch5Not specified, but highly active at elevated temperatures7.0 - 9.5Mg²⁺ or Mn²⁺ nih.gov
P. horikoshii FEN-1Pyrococcus horikoshii~70Not specifiedMg²⁺ researchgate.net
Human FEN1Homo sapiens37~8.0Mg²⁺ nih.gov

The Cleavase enzyme's specificity is not based on recognizing a particular DNA sequence, but rather the unique three-dimensional, bifurcated structure formed by the hybridization of the this compound and primary probes to the target strand. uidaho.edu FENs, the class of enzymes to which Cleavase belongs, are known to recognize and cleave 5'-flap structures. wikipedia.org The proposed mechanism for substrate recognition involves the enzyme binding to the base of the flap. nih.gov Some models suggest that the single-stranded 5'-flap is then threaded through a channel or arch-like structure within the enzyme. wikipedia.org This threading mechanism ensures that only true flap structures are positioned correctly within the enzyme's active site for cleavage. The cleavage occurs at the phosphodiester bond at the junction of the single-stranded flap and the double-stranded portion of the DNA. wikipedia.org This precise, structure-specific cleavage is the cornerstone of the this compound assay's accuracy.

Catalytic Activity and Turnover Rates of Cleavase Enzymes

The enzymatic engine of the this compound system is the Cleavase enzyme, a thermostable flap endonuclease (FEN). nih.govnih.gov These enzymes are structure-specific, meaning they recognize and cleave a particular three-dimensional arrangement of nucleic acids rather than a specific sequence. nih.gov In the this compound assay, the overlapping structure formed by the this compound and probe oligonucleotides on the target DNA is the specific substrate for Cleavase. nih.gov

The catalytic activity of Cleavase is characterized by a high turnover rate, which is fundamental to the assay's signal amplification. Once the enzyme cleaves the 5' flap of the probe oligonucleotide, the cleaved portion of the probe dissociates from the target. nih.gov Because the probe's melting temperature is near the assay temperature, a new, intact probe molecule can then bind to the same target site, allowing for another cleavage event to occur. nih.gov This cyclical process of probe binding, cleavage, and release happens repeatedly for a single target molecule, resulting in the generation of multiple cleaved flaps. nih.gov Research has indicated that a single target molecule can lead to the cleavage of approximately 3,000 probe molecules within a 90-minute period. nih.gov

While specific kinetic parameters for the commercially branded "Cleavase" enzyme are not publicly detailed, data from functionally analogous archaeal flap endonucleases provide insight into their catalytic efficiency. These enzymes exhibit robust catalytic activity under assay conditions.

Kinetic ParameterRepresentative Value (for Archaeoglobus fulgidus FEN)
kcat (turnover number)~10 s⁻¹
Km (Michaelis constant)~100 nM
kcat/Km (catalytic efficiency)~10⁸ M⁻¹s⁻¹

Note: These values are for a representative archaeal flap endonuclease and are intended to provide an order-of-magnitude understanding of the catalytic efficiency of enzymes of this class.

Reporter Chemistry and Signal Transduction in this compound Assays

The cleaved 5' flaps generated in the primary reaction act as the signal-carrying molecules that are detected through a secondary reporter system. This system typically employs Fluorescence Resonance Energy Transfer (FRET) for signal generation.

Chemical Design of Fluorescence Resonance Energy Transfer (FRET) Cassettes

The FRET cassette is a key component of the reporter system. It is a self-annealing oligonucleotide that forms a hairpin structure. nih.gov This hairpin structure is designed to be a substrate for the Cleavase enzyme, but only in the presence of the cleaved 5' flap from the primary reaction. The FRET cassette is dually labeled with a fluorophore and a quencher molecule. nih.gov

The chemical design of these cassettes involves the covalent attachment of a fluorescent dye (the fluorophore) and a molecule that can absorb its emitted energy (the quencher) to the oligonucleotide. The fluorophore is typically attached to the 5' end of the FRET cassette, while the quencher is positioned internally. nih.gov The hairpin structure brings the fluorophore and quencher into close proximity, a crucial aspect for FRET to occur. biosearchtech.com

Mechanisms of Fluorophore-Quencher Separation and Signal Generation

In the intact FRET cassette, the close proximity of the fluorophore and quencher allows for efficient FRET. biosearchtech.com When the fluorophore is excited by an external light source, it transfers its energy non-radiatively to the quencher. biosearchtech.com This energy transfer prevents the fluorophore from emitting light, resulting in a quenched or low-fluorescence state. biosearchtech.com

The cleaved 5' flap from the primary reaction acts as an "this compound" oligonucleotide in the secondary reaction, binding to the FRET cassette and creating a new three-dimensional structure that is recognized by the Cleavase enzyme. nih.gov The enzyme then cleaves the FRET cassette, separating the fluorophore from the quencher. nih.gov This physical separation disrupts the FRET process, and the fluorophore is no longer quenched. biosearchtech.com Upon excitation, the liberated fluorophore emits light, generating a detectable fluorescent signal. nih.gov The intensity of this signal is directly proportional to the number of cleaved FRET cassettes.

FluorophoreQuencher
Fluorescein (FAM)DABCYL
RED (a rhodamine derivative)Black Hole Quencher® (BHQ®)

This table lists examples of fluorophore-quencher pairs that can be utilized in FRET-based assays like the this compound system.

Linear Signal Amplification Cascade in the this compound System

The this compound assay achieves its high sensitivity through a two-stage linear signal amplification cascade.

Primary Amplification: As previously described, the probe oligonucleotide is designed to have a melting temperature near the assay temperature, allowing it to cycle on and off the target DNA. This leads to multiple cleavage events for each target molecule present, resulting in a linear amplification of the cleaved 5' flaps. nih.gov

Secondary Amplification: Each of the cleaved 5' flaps generated in the primary reaction can then participate in multiple secondary cleavage reactions. The cleaved flap, acting as an this compound oligonucleotide, binds to a FRET cassette, leading to its cleavage and the generation of a fluorescent signal. The flap is then released and can bind to and facilitate the cleavage of another FRET cassette. This process repeats, resulting in a further linear amplification of the signal. nih.gov

Mechanistic Elucidation of Invader Reaction Dynamics

Molecular Recognition at Target Sites: Formation of the Cleavage Complex

The foundational step of the Invader reaction is the formation of a specific three-dimensional cleavage complex on the target nucleic acid sequence. nih.govnih.gov This complex is formed by the hybridization of two distinct, sequence-specific oligonucleotides: an "this compound" oligonucleotide and a "probe" oligonucleotide. researchgate.nethologic.com

The this compound oligo is designed to be complementary to a region on the target strand that is 3' to the site of interest (e.g., a single nucleotide polymorphism, SNP). nih.gov The second oligonucleotide, the allele-specific probe, binds to the target sequence 5' of the this compound oligo's binding site and contains a base complementary to the specific nucleotide being interrogated. nih.gov Crucially, these two oligonucleotides are designed to hybridize in tandem, creating an overlap at the site of the polymorphism. nih.gov The 3'-end of the this compound oligo "invades" the duplex formed between the probe and the target, displacing at least one nucleotide and forming a unique, overlapping structure. researchgate.netresearchgate.net This structure is the specific substrate recognized by the cleavage enzyme. researchgate.nethologic.com The probe oligonucleotide is further engineered with a 5' flap, a non-complementary sequence of nucleotides that does not bind to the target. hologic.comnih.gov It is this flap that is ultimately released upon enzymatic cleavage. hologic.comhologic.com

The formation of this cleavage complex is a highly specific molecular recognition event. youtube.comyoutube.com The reaction's specificity is derived from the combined requirement of precise hybridization of both oligonucleotides to the target and the formation of the correct three-dimensional structure that the enzyme can recognize. nih.gov If the probe does not perfectly match the target nucleotide at the SNP site, a stable invasive structure is not formed, and cleavage does not occur. nih.govresearchgate.net

Component Function in Cleavage Complex Formation
Target DNA/RNA Provides the template sequence for oligonucleotide binding.
This compound Oligonucleotide Binds to the target sequence and overlaps the probe to create the invasive structure. researchgate.net
Probe Oligonucleotide Binds to the target sequence, contains the allele-specific base, and possesses a 5' flap for cleavage. nih.gov
Cleavage Structure A specific three-dimensional complex formed by the target, this compound, and probe oligos, recognized by the enzyme. nih.govnih.gov

Conformational Dynamics of Overlapping Oligonucleotide Structures

The success of the this compound assay is critically dependent on the conformational dynamics of the oligonucleotides at the reaction temperature. The process is isothermal, typically conducted at a constant temperature (e.g., 63°C), which is near the melting temperature (Tm) of the probe oligonucleotide. nih.govhologic.com This design choice is fundamental to the reaction's amplification dynamics. hologic.com

Because the reaction temperature is close to its Tm, the probe oligonucleotide is in a state of dynamic equilibrium, constantly annealing to and detaching from the target strand. nih.gov In contrast, the this compound oligonucleotide is designed to have a higher Tm, ensuring it remains stably bound to the target throughout the reaction. nih.gov

This dynamic behavior of the probe allows for multiple binding and cleavage events to occur on a single target molecule. When an uncleaved probe molecule binds to the target alongside the stable this compound oligo, they momentarily form the specific three-way junction, or "this compound structure." nih.govresearchgate.net This conformation is the precise substrate for the flap endonuclease (FEN) enzyme, often referred to as the Cleavase enzyme. springernature.comnih.gov Once the enzyme cleaves the probe, the remnant of the probe detaches, allowing a new, intact probe molecule to anneal to the same site and repeat the process. nih.gov This cyclical binding, cleavage, and release is a key feature of the primary reaction's linear signal amplification. nih.gov

Enzymatic Cleavage Kinetics and Efficiency at the Three-Way Junction

The enzymatic core of the this compound assay is a structure-specific flap endonuclease (FEN). nih.govnih.gov This class of enzymes does not recognize a specific sequence but rather the physical conformation of the nucleic acid substrate—in this case, the three-way junction created by the this compound and probe oligonucleotides. springernature.comhologic.com The enzyme, commercially known as Cleavase, cleaves the probe oligonucleotide at a specific site, precisely at the junction of the duplex and the single-stranded 5' flap. nih.govnih.gov This action releases the 5' flap as a distinct product. hologic.com

The cleavage reaction is highly efficient and specific. A perfect match between the probe and the target at the cleavage site is required for the enzyme to act. researchgate.net Even a single base mismatch at this position will disrupt the required structure and prevent cleavage, which is the basis for the assay's high discriminatory power for genotyping SNPs. nih.govresearchgate.net

Kinetic Parameter Description Approximate Value/Rate
Reaction Type Isothermal, structure-specific enzymatic cleavage. springernature.com-
Enzyme Flap Endonuclease (FEN), e.g., Cleavase. nih.govnih.gov-
Primary Cleavage Rate Number of probe molecules cleaved per target molecule over time.~3,000 probes / 90 min / target nih.gov
Temperature Constant temperature set near the Tm of the probe oligo.Typically 63°C hologic.com

Recycling of this compound Probes and Propagation of Signal Amplification

The power of the this compound assay lies in its dual-stage signal amplification process. youtube.comyoutube.com The short oligonucleotide flaps released from the primary cleavage reaction serve as the catalysts for a secondary, signal-generating reaction. nih.govhologic.com

Each released flap acts as an this compound oligonucleotide in a subsequent cleavage event that targets a reporter molecule known as a Fluorescence Resonance Energy Transfer (FRET) cassette. nih.govresearchgate.net These FRET cassettes are hairpin oligonucleotides containing a fluorophore and a quencher molecule in close proximity. nih.gov When intact, the quencher suppresses the signal from the fluorophore.

The released flap from the primary reaction binds to the FRET cassette, creating a new invasive structure that is also a substrate for the Cleavase enzyme. youtube.comresearchgate.net The enzyme then cleaves the FRET cassette, separating the fluorophore from the quencher. nih.govresearchgate.net This separation results in a detectable fluorescent signal. hologic.com

Advanced Design and Engineering of Invader Probes

Rational Design Strategies for Enhanced Invader Probe Specificity

The rational design of this compound probes is centered on creating a delicate energetic balance. The probe itself is a short DNA duplex that is intentionally destabilized, while its individual strands are engineered to bind with very high affinity to the complementary sequences within the target dsDNA. This energetic imbalance provides the thermodynamic driving force for strand invasion.

A key strategy for enhancing specificity involves the introduction of "energetic hotspots". These are specific loci within the probe duplex where intercalator-functionalized nucleotides are placed in a unique "+1 interstrand zipper" arrangement. This arrangement forces the bulky intercalator moieties into the same spatial region of the probe's minor groove, violating the nearest-neighbor exclusion principle and causing localized unwinding and destabilization of the probe duplex. The number and placement of these hotspots are critical design parameters. Studies have shown that increasing the number of energetic hotspots generally leads to faster and more efficient recognition of the target DNA. For instance, this compound probes with multiple hotspots exhibit more favorable thermodynamics for dsDNA recognition compared to those with a single hotspot. The location of these hotspots also plays a role; placing them near the terminus of the probe can influence recognition efficiency, likely due to the natural "fraying" of DNA ends.

Another rational design consideration is the sequence context of the target. The stabilizing effect of the pyrene (B120774) modifications in the probe-target duplex is more pronounced in AT-rich regions compared to GC-rich regions. This suggests that this compound probes can be strategically designed to target lower melting, AT-rich sequences with greater relative increases in stability upon binding. Furthermore, to improve specificity, particularly in genotyping applications, an artificial mismatch can be introduced into the probe sequence adjacent to the invasive site. This modification effectively reduces the thermostability of non-specific binding complexes, thereby minimizing false-positive signals.

Chemical Modifications of this compound Oligonucleotides

The unique properties of this compound probes are derived from specific chemical modifications to their oligonucleotide structure. These modifications are crucial for creating the energetic landscape that favors dsDNA invasion.

Integration of Intercalator-Functionalized Nucleotides (e.g., 2′-O-(pyren-1-yl)methyl-RNA monomers)

A cornerstone of this compound probe technology is the incorporation of nucleotides functionalized with an intercalating agent. A widely used example is the 2′-O-(pyren-1-yl)methyl-RNA monomer. In this modification, a pyrene moiety is attached to the 2'-hydroxyl group of the ribose sugar via a methyl linker. Pyrene is a polycyclic aromatic hydrocarbon that can insert itself between the base pairs of a DNA duplex.

When a single strand of an this compound probe, containing these modified monomers, hybridizes to its complementary DNA (cDNA) target, the pyrene moieties intercalate into the newly formed duplex. This intercalation provides a significant stabilizing effect, leading to a substantial increase in the melting temperature (Tm) of the probe-target duplex compared to an unmodified duplex. This enhanced affinity of the individual strands for the target is the primary driving force for the invasion process. The synthesis of the corresponding phosphoramidites for these modified monomers, such as 2′-O-(pyren-1-yl)methyladenosine, 2′-O-(pyren-1-yl)methylcytidine, and 2′-O-(pyren-1-yl)methyluridine, has been established, allowing for their routine incorporation into synthetic oligonucleotides.

Engineering of +1 Interstrand Zipper Arrangements and Energetic Hotspots

The defining structural feature of an this compound probe is the "+1 interstrand zipper" arrangement of the intercalator-functionalized nucleotides. In this configuration, a modified monomer on one strand of the probe is positioned directly opposite a standard nucleotide, and the adjacent nucleotide on the opposite strand is also a modified monomer. This arrangement forces the two pyrene groups into close proximity within the same internucleotide step of the probe duplex.

This forced proximity leads to a violation of the "nearest neighbor exclusion principle," which states that an intercalator can only bind to every second or third base pair due to steric hindrance and the energetic cost of unwinding the helix. The "+1 interstrand zipper" creates a localized region of high energy, termed an "energetic hotspot," which significantly destabilizes the this compound probe duplex. This destabilization is a critical design feature, as it lowers the energy barrier for the dissociation of the probe's own strands, making them available to bind to the target dsDNA. The destabilization is primarily an enthalpic penalty, likely due to the disruption of base pairing near the hotspot.

Probe Architecture Modification ΔTm (°C) of Probe Duplex per Modification ΔTm (°C) of Probe-cDNA Duplex per Modification
This compound Probe+1 Interstrand Zipper-1 to +3Up to +13.0
Control (Non-zipper)Separated Pyrene Monomers~+9.5Not Applicable

This table illustrates the effect of the +1 interstrand zipper on the thermal stability of the this compound probe duplex compared to the stabilizing effect of the modified monomers in a probe-target duplex.

Evaluation of Nucleobase Moiety Influence on Recognition Efficacy

Systematic studies have been conducted to understand how the identity of the nucleobase (A, C, G, or U) within the 2′-O-(pyren-1-yl)methyl-RNA monomer affects the dsDNA recognition efficiency of this compound probes. The results indicate that the incorporation of these modified monomers is a general strategy for activating probes for dsDNA recognition, regardless of the specific nucleobase.

However, the choice of nucleobase does have a discernible impact on the efficacy of recognition. It has been found that this compound probes with energetic hotspots composed of pyrene-modified cytosine (C) and/or uridine (B1682114) (U) monomers generally result in the most efficient recognition of dsDNA. Conversely, hotspots exclusively comprised of modified adenine (B156593) (A) and/or guanine (B1146940) (G) monomers tend to display the least favorable binding energies for dsDNA recognition. The binding energies for probes with other combinations of modified nucleobases fall between these two extremes. This knowledge provides valuable design guidelines for optimizing this compound probes for specific applications.

Hotspot Composition Relative dsDNA Recognition Efficacy Binding Energy (ΔG293rec) Range (kJ/mol)
C and/or U monomersMost Efficient-23 to -14
A and/or G monomersLeast Efficient-14 to -5
Mixed C/U and A/GIntermediate-23 to -14

This table summarizes the influence of the nucleobase identity within the energetic hotspot on the dsDNA recognition efficiency of this compound probes.

Incorporation of Phosphorothioate (B77711) Backbones for Enhanced Nucleolytic Stability

For applications in biological systems, such as in cellular environments or living organisms, the stability of oligonucleotide probes against degradation by nucleases is a critical concern. The natural phosphodiester backbone of DNA is susceptible to enzymatic cleavage. To address this, this compound probes have been synthesized with phosphorothioate (PS) backbones. In a phosphorothioate linkage, one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced with a sulfur atom.

This modification is well-known to confer significant resistance to nucleolytic degradation. Studies on phosphorothioate-based this compound probes (PS-DNA Invaders) have shown that they are much more stable than their phosphodiester counterparts. While the introduction of phosphorothioate linkages can sometimes slightly decrease the affinity of oligonucleotides for their complementary targets, PS-DNA Invaders have been demonstrated to maintain acceptable dsDNA-recognition efficiency. The combination of high enzymatic stability and effective target recognition makes phosphorothioate-based this compound probes promising candidates for in vivo applications.

Development of Chimeric this compound Probe Architectures (e.g., this compound/LNA Hybrids)

To further enhance the properties of this compound probes, chimeric architectures have been developed that combine the features of this compound strands with other high-affinity nucleic acid analogs, such as Locked Nucleic Acid (LNA). LNA is a modified RNA nucleotide in which the ribose ring is "locked" in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity significantly increases the binding affinity of LNA-containing oligonucleotides for their complementary DNA or RNA targets.

Chimeric this compound/LNA probes are constructed as heteroduplexes, with one strand being a densely modified this compound strand (containing 2′-O-(pyren-1-yl)methyl-RNA monomers) and the other being a fully modified complementary LNA strand. Interestingly, these chimeric duplexes are themselves quite labile and distorted, indicating a structural incompatibility between the pyrene moieties of the this compound strand and the rigid LNA strand.

However, the individual strands of these chimeric probes exhibit very high affinity for their complementary DNA targets. This combination of a labile probe duplex and high-affinity individual strands results in a powerful thermodynamic driving force for dsDNA recognition. In fact, chimeric this compound/LNA probes have been shown to achieve near-stoichiometric recognition of model dsDNA targets with single base-pair accuracy.

Probe Type Probe Duplex Tm Range (°C) Activation for dsDNA Recognition (TA) Range (°C)
Conventional this compound ProbesVariable, depends on modification density24.0 - 45.5
Chimeric this compound/LNA Probes30 - 5039.0 - 65.0

This table compares the thermal properties and activation for dsDNA recognition (TA) of conventional this compound probes and chimeric this compound/LNA probes, highlighting the enhanced activation of the chimeric design.

The development of such chimeric probes expands the toolkit for designing highly effective dsDNA-targeting agents, opening up new possibilities for applications in molecular biology, diagnostics, and potentially therapeutics.

Optimization of Probe Hybridization Thermodynamics and Kinetics for Isothermal Reactions

The functionality of this compound probes in isothermal environments is critically dependent on their hybridization properties. Researchers have focused on modifying the probe's architecture to manipulate its thermodynamic stability and kinetic profile. These modifications are designed to create a favorable energy landscape for the displacement of one strand of a target DNA duplex and the subsequent binding of the probe strands.

Thermodynamic Considerations for Enhanced Stability and Specificity

A key strategy in the design of advanced this compound probes involves the incorporation of intercalator-functionalized nucleotides. These modifications serve to energetically activate the probe for DNA recognition. The introduction of these intercalators, such as pyrene-functionalized monomers, creates what are known as "energetic hotspots" within the probe duplex. These hotspots destabilize the this compound probe itself while significantly stabilizing the duplexes formed between the individual this compound strands and their complementary DNA targets.

Research has demonstrated that increasing the number of these energetic hotspots within an this compound probe progressively enhances its DNA recognition potential. For instance, probes with multiple hotspots exhibit more favorable dsDNA-recognition thermodynamics compared to those with a single hotspot. This is attributed to the exceptionally high affinity of the modified individual strands for their complementary DNA.

A study on various this compound probe designs highlighted these thermodynamic advantages. The table below summarizes the thermodynamic parameters for different this compound probe configurations, showcasing the impact of modifications on the free energy of recognition (ΔG°rec).

Probe DesignationModification TypeNumber of HotspotsΔG°rec (kJ/mol)
M1:M2Single Hotspot (X-modified)1-15
M9:M10Double Hotspot (Y-modified)2-30
M19:M20Quadruple Hotspot (Y-modified)4-50

This interactive table illustrates the trend of increasingly favorable thermodynamics (more negative ΔG°rec) with a higher number of energetic hotspots.

Kinetic Optimization for Rapid Target Recognition

The speed at which an this compound probe recognizes and binds to its target is a crucial factor for many diagnostic applications. The kinetics of this process are influenced by the probe's design, particularly modifications that facilitate faster association with the target sequence.

One innovative approach to accelerate hybridization kinetics is the introduction of "bulged" structures within the this compound probe. The incorporation of non-nucleotidic linkers, such as a nonyl (C9) bulge, has been shown to result in faster dsDNA recognition compared to conventional this compound probes. These bulged probes are designed to pre-organize the probe strands in a conformation that is more amenable to rapid binding with the target DNA.

Research has shown that bulged this compound probes can achieve significantly faster reaction times. The time required to achieve 50% target recognition (t50) is a key kinetic parameter. The data below compares the performance of conventional and bulged this compound probes.

Probe Typet50 (min)Relative Speed Improvement
Conventional this compound180-
Bulged this compound45>4-fold faster

This interactive table highlights the significant kinetic advantage of bulged this compound probes, demonstrating a more than four-fold improvement in the speed of target recognition.

Research Findings on Probe Efficiency

Studies have demonstrated a clear correlation between the number of energetic hotspots in an this compound probe and its C50 value. Increasing the modifications leads to a progressive decrease in the C50, signifying enhanced efficiency.

The following table presents research findings on the C50 values for this compound probes with varying numbers of energetic hotspots.

Probe DesignationNumber of HotspotsC50 (µM)
M1:M212.5
M9:M1020.8
M19:M2040.3

This interactive table demonstrates the enhanced efficiency of this compound probes with a greater number of modifications, as reflected by the decreasing C50 values.

Analytical Methodologies for Characterizing Invader System Performance

Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., Fluorescence Detection)

Spectroscopic techniques, particularly fluorescence detection, are widely used for real-time monitoring and endpoint analysis in the Invader assay. researchgate.netnih.govgene-quantification.de The most common approach utilizes FRET-labeled signal probes or FRET cassettes. researchgate.netnih.govgoogle.combiosyn.comhologic.com In a FRET cassette, a fluorophore and a quencher molecule are placed in close proximity on an oligonucleotide. google.com Cleavage of the FRET cassette by the Cleavase enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that can be monitored over time. google.comhologic.comresearchgate.net

Real-time fluorescence monitoring allows for the observation of reaction kinetics, providing insights into the rate of signal accumulation which is proportional to the initial amount of target nucleic acid. gene-quantification.deoup.com This enables quantitative analysis and can be used to determine the allelic ratio in SNP genotyping applications. gene-quantification.de For example, in a real-time this compound assay combined with multiplex PCR (mPCR-RETINA), the fluorescence intensity of each allele is monitored during the reaction to detect allelic asymmetries. gene-quantification.de

Different fluorophores, such as FAM, TET, HEX, and RED, are used to label probes, enabling multiplexing where multiple targets or alleles are detected simultaneously in a single reaction by monitoring different emission wavelengths. asm.orghologic.comfda.gov Fluorescence polarization (FP) is another spectroscopic method used for detection, where the cleavage of a labeled probe results in a change in the molecule's rotation and, consequently, its fluorescence polarization. researchgate.netnih.govscispace.comannualreviews.org FP detection can offer advantages such as reduced dye cost and the potential for utilizing the full visible spectrum in multiplex reactions. annualreviews.org

Electrophoretic Mobility Shift Assays for Complex Formation Verification

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are utilized to study the formation of complexes between nucleic acid probes and target sequences, as well as interactions involving proteins like the Cleavase enzyme. rsc.orgthermofisher.commdpi.comwikipedia.org EMSA is based on the principle that complexes of nucleic acids and proteins migrate slower through a non-denaturing gel matrix than free nucleic acid molecules. thermofisher.comwikipedia.org

In the context of the this compound system, EMSA can be employed to verify the formation of the specific three-dimensional invasive structure required for Cleavase activity. rsc.orgmdpi.com This structure is formed by the hybridization of the this compound oligonucleotide and the signal probe to the target nucleic acid. nih.govbiosyn.com By incubating labeled probes and target sequences, and then analyzing the mixture on a non-denaturing polyacrylamide gel, researchers can observe shifted bands corresponding to the formation of binary or ternary complexes. rsc.orgmdpi.comrsc.org

EMSA can help in optimizing probe design and reaction conditions by providing visual evidence of successful complex formation. rsc.orgmdpi.com For instance, studies evaluating modified this compound probes have used EMSA to assess their ability to recognize and bind to model DNA hairpin targets, observing decreased mobility of the hairpin upon successful recognition and complex formation. rsc.orgmdpi.comrsc.org The technique can also be adapted to study protein-DNA interactions, such as the binding of the Cleavase enzyme to the invasive structure, although specific examples in the provided context are limited to probe-target interactions. thermofisher.comwikipedia.org

Thermal Denaturation and Melting Curve Analysis for Probe-Target Affinity

Thermal denaturation and melting curve analysis are valuable techniques for characterizing the stability and affinity of the oligonucleotide probes used in the this compound assay for their target sequences. These methods measure the temperature at which a double-stranded nucleic acid structure denatures into single strands. The melting temperature (Tm) is defined as the temperature at which 50% of the DNA duplex is dissociated.

In the this compound assay, the hybridization of the this compound oligonucleotide and the signal probe to the target is critical for forming the cleavage structure. nih.govbiosyn.com The design of these probes, particularly their melting temperatures relative to the reaction temperature, influences the efficiency of the assay. nih.govfda.govhologic.com For example, the signal probe is often designed to have a melting temperature close to the isothermal reaction temperature (typically around 63°C) to facilitate its cyclical annealing and dissociation from the target, allowing for multiple rounds of cleavage per target molecule. nih.govfda.govhologic.com

Thermal denaturation studies can be used to determine the Tm values of the probes when hybridized to their complementary target sequences or model structures. mdpi.comrsc.orgsoton.ac.ukrsc.org This information is crucial for optimizing the reaction temperature to ensure efficient probe-target hybridization and subsequent cleavage. nih.govfda.govhologic.com Researchers can analyze the thermal stability of probe-target duplexes to assess the impact of probe modifications or sequence variations on binding affinity. mdpi.comrsc.orgsoton.ac.ukrsc.org The "thermal advantage" parameter, derived from melting temperatures, has been used to estimate the driving force for the recognition of double-stranded DNA targets by certain this compound probes. mdpi.comrsc.orgrsc.org

Kinetic Characterization of Cleavage Reactions and Signal Amplification Rates

Kinetic characterization of the cleavage reactions and signal amplification rates is essential for understanding the efficiency and sensitivity of the this compound system. This involves measuring the rate at which the Cleavase enzyme cleaves the signal probe and the subsequent rate of reporter signal generation. Real-time fluorescence monitoring is a primary method for obtaining kinetic data. gene-quantification.deoup.comnih.gov

The rate of signal accumulation in a real-time this compound assay is directly related to the rate of the enzymatic cleavage events. gene-quantification.deoup.com By monitoring the increase in fluorescence signal over time, researchers can determine the reaction velocity under different conditions, such as varying enzyme concentration, probe concentration, target concentration, and temperature. nih.gov This allows for the calculation of kinetic parameters, although specific examples of detailed enzyme kinetics (like Km or Vmax) for the Cleavase enzyme in the context of the this compound assay were not extensively detailed in the search results.

The linear signal amplification achieved in the this compound assay means that the rate of signal generation is proportional to the initial amount of target. asm.orgresearchgate.net Kinetic analysis helps to quantify this amplification rate, which can be significant, reportedly reaching 10^6 to 10^7 cleavage events per hour per target molecule. researchgate.netannualreviews.org Factors influencing the cleavage rate include the efficiency of the enzyme, the stability and formation of the invasive structure, and the rate of probe turnover. nih.govfda.govhologic.comgoogle.com Studies have evaluated the performance of different Cleavase enzyme variants based on their cleavage rates. google.com Analyzing the kinetics of signal amplification is crucial for optimizing assay sensitivity and reducing reaction time. nih.govoup.com

Computational Modeling and Simulation of this compound Molecular Interactions and Reaction Pathways

Computational modeling and simulation play an increasingly important role in understanding the complex molecular interactions and reaction pathways within the this compound system. These approaches can provide insights that are difficult or impossible to obtain through experimental methods alone.

Furthermore, computational models can simulate the enzymatic activity of the Cleavase enzyme, exploring how factors like enzyme concentration, substrate concentration, and temperature affect the cleavage rate. theiet.org Stochastic models can be used to account for the inherent randomness of molecular events in the reaction system, providing a more realistic representation of the assay dynamics, especially at low target concentrations. nih.gov

While specific examples of detailed computational modeling studies specifically on the this compound assay mechanism were not prominently featured in the search results, the broader application of computational biology and modeling in analyzing reaction networks, molecular interactions, and biological pathways is well-established. theiet.orgnih.govconicet.gov.arsmb.org These techniques, including ordinary differential equations (ODEs), stochastic simulations, and molecular dynamics, can be applied to model the different steps of the this compound assay, from probe-target binding to signal generation, to predict system behavior, optimize parameters, and gain a deeper understanding of the underlying mechanisms. nih.govconicet.gov.ar In silico studies, for instance, can be used as an adjunct to laboratory assessment for evaluating analytical specificity by simulating probe binding to potential off-target sequences. woah.org

Compound Names and PubChem CIDs

Non Clinical Research Applications and Biotechnological Innovations of Invader Chemistry

Development of Nucleic Acid Detection and Quantification Technologies for Research

Invader chemistry has been instrumental in the development of robust methods for detecting and quantifying specific nucleic acid sequences in research. The isothermal nature of the this compound assay simplifies reaction conditions, making it adaptable for various laboratory setups. nih.govnih.gov It can directly detect both DNA and RNA targets, eliminating the need for reverse transcription in the case of RNA analysis. springernature.com The signal amplification inherent in the technology allows for the detection of low-abundance targets. nih.govasm.org

Research applications include the quantitative monitoring of gene expression levels using the this compound RNA assay, which can quantify mRNA levels in cell lysates. nih.govresearchgate.net The assay's ability to detect specific sequences without target amplification has been particularly valuable for analyzing samples where DNA quantity is limited or where amplification bias is a concern. tandfonline.comdrugdiscoveryonline.compnas.org

High-Throughput Screening Platforms for Molecular Analysis

The characteristics of the this compound assay, such as its homogeneous format and reliance on fluorescence detection, make it well-suited for high-throughput screening applications in molecular analysis. nih.govnih.gov The assay can be performed in multi-well plate formats (e.g., 96-, 384-, and 1,536-well plates), facilitating the simultaneous analysis of numerous samples or genetic loci. nih.gov

Automation of liquid handling and signal detection further enhances the throughput of this compound-based platforms. nih.govnih.govresearchgate.net This has been particularly beneficial for large-scale genotyping projects and pharmacogenomic studies requiring the analysis of thousands of genetic variants in numerous individuals. drugdiscoveryonline.comresearchgate.net Studies have demonstrated the accuracy and efficiency of biplex this compound assays, which can interrogate two alleles of a SNP in a single reaction using different fluorescent dyes, further increasing throughput. nih.govoup.comyoutube.com

Advanced Tools for DNA/RNA Sequence Discrimination and Polymorphism Analysis in Research Settings

This compound chemistry provides highly specific tools for discriminating between closely related nucleic acid sequences, including the detection of single nucleotide polymorphisms (SNPs) and mutations. springernature.comnih.govnih.gov The assay's ability to differentiate sequences differing by a single base pair directly from genomic DNA or RNA without PCR amplification was a significant advancement. springernature.comdrugdiscoveryonline.com

This capability has been extensively applied in research for:

SNP Genotyping: The this compound assay is widely used for scoring known polymorphisms like SNPs. tandfonline.com Its accuracy in SNP detection has been reported to be high when compared to PCR-based methods. tandfonline.comdrugdiscoveryonline.comresearchgate.net

Mutation Detection: The technology has been applied to identify specific mutations, such as those associated with drug resistance in pathogens or genetic disorders. nih.govasm.orgplos.org

Allele Frequency Analysis: The quantitative nature of the this compound assay allows for the assessment of allele frequencies in pooled DNA samples, which can be useful in screening for rare alleles. tandfonline.com

The specificity achieved through the combined sequence-specific hybridization and structure-specific enzymatic cleavage is crucial for accurate polymorphism analysis. springernature.comnih.govnih.gov

Applications in Agricultural and Environmental Molecular Research

This compound chemistry and its underlying principles have found applications in agricultural and environmental molecular research, primarily through the use of molecular markers for genetic analysis. While less extensively detailed in the provided search results compared to human health applications, the core technology's ability to accurately detect genetic variations is valuable in these fields.

Potential applications include:

Plant Genotyping: Using SNP markers detected by methods like the this compound assay for genetic analysis in plants, which can aid in breeding programs and the development of improved crop varieties. researchgate.net

Detection of Environmental Microorganisms: The ability to detect specific nucleic acid sequences can be applied to identify and quantify microorganisms in environmental samples, although specific examples using the this compound assay were not prominent in the search results.

Future Directions and Emerging Research Avenues in Invader Chemistry

Exploration of Novel Enzyme Variants for Enhanced Invader Activity

The enzymatic core of the this compound assay relies on structure-specific flap endonucleases (FENs), often referred to as Cleavase® enzymes. researchgate.netnih.govhologic.com These enzymes recognize and cleave the specific overlapping structure formed by the hybridization of the this compound oligonucleotide and the signal probe on the target nucleic acid. researchgate.nethologic.comhologic.com Future directions involve exploring and engineering novel variants of these enzymes or identifying alternative structure-specific nucleases with enhanced properties. This could include enzymes with increased thermostability, altered substrate specificity for improved discrimination of mismatches, higher catalytic efficiency for faster reaction rates, or reduced non-specific cleavage activity to lower background signals. nih.govrsc.org Research into eubacterial and archaeal structure-specific 5'-exonucleases provides a basis for understanding and potentially improving the enzymatic component of the this compound assay. springernature.comnih.gov

Integration of this compound Systems with Microfluidic and Nanotechnology Platforms

Integrating the this compound assay with microfluidic and nanotechnology platforms represents a significant avenue for future development. Microfluidics can enable miniaturization of the assay, reducing sample and reagent consumption, and facilitating automation and higher throughput screening. google.comscispace.com Microfluidic devices can be designed to integrate various steps of a molecular diagnostic assay, potentially leading to simplified fluid handling and improved efficiency. scispace.comdiva-portal.org Nanotechnology offers opportunities to enhance detection sensitivity and simplify assay procedures. researchgate.net For instance, the use of nanoparticles, such as gold nanoparticles (AuNPs), can be explored for signal amplification or as components in novel detection modalities, potentially allowing for visual or more sensitive detection methods. researchgate.netmdpi.comacs.org Integrating this compound chemistry with nanotechnology could lead to the development of highly sensitive point-of-care diagnostic devices. researchgate.netacs.org

Development of Alternative Signal Reporter Chemistries for Diverse Detection Modalities

The standard this compound assay often utilizes FRET cassettes for fluorescence-based signal detection. researchgate.nethologic.comyoutube.com Future research aims to develop alternative signal reporter chemistries to enable diverse detection modalities beyond fluorescence. This could include the development of probes and detection systems compatible with fluorescence polarization, mass spectrometry, or electrochemical detection methods. tandfonline.combiosyn.comcapes.gov.br Exploring new fluorophores with different spectral properties or improved signal-to-noise ratios is also a possibility. hologic.com The development of colorimetric or other visually-readable signal generation systems could facilitate simpler, low-cost detection in point-of-care settings. mdpi.comacs.org

Expanding the Scope of Target Nucleic Acid Recognition Beyond DNA

While the this compound assay has been widely applied for DNA analysis, particularly SNP genotyping and gene copy number evaluation, expanding its scope to efficiently and specifically recognize a broader range of target nucleic acids, including various forms of RNA, is an active area of research. springernature.comspringernature.comnih.gov The this compound assay principle is based on structure recognition by the Cleavase enzyme, which is not strictly sequence-dependent, allowing for potential application to virtually any DNA or RNA sequence. springernature.comnih.gov Future efforts may focus on optimizing probe design and reaction conditions for improved detection and quantitation of different RNA species, such as messenger RNA (mRNA) and microRNA (miRNA), directly from biological samples without the need for reverse transcription or target amplification in all cases. acs.orgspringernature.comnih.gov

Theoretical Advancements in Predicting and Optimizing this compound Reaction Parameters

Theoretical modeling and computational approaches play a crucial role in predicting and optimizing the complex parameters of the this compound reaction. Understanding the thermodynamics and kinetics of probe hybridization, the formation of the invasive cleavage structure, and the enzymatic cleavage efficiency is essential for rational assay design and optimization. rsc.orggoogle.com Future directions involve developing more sophisticated theoretical models that can accurately predict optimal probe sequences, reaction temperatures, and buffer conditions for specific targets. researchgate.net These models can help minimize non-specific interactions and maximize signal-to-noise ratios, leading to improved assay specificity and sensitivity. rsc.orgmdpi.com Computational tools can also aid in the design of novel probe chemistries and enzyme variants with desired properties.

Chemical Compounds and PubChem CIDs

Q & A

Basic: What experimental variables should be prioritized when assessing the ecological impact of invasive species?

Answer:
Key variables include biotic factors (e.g., native species diversity, predator-prey dynamics) and abiotic factors (e.g., nutrient cycling, fire regimes). Control variables such as habitat type, climate conditions, and human disturbance levels must remain constant to isolate invader effects . Experimental designs should:

  • Use longitudinal studies to track this compound spread and ecosystem changes.
  • Incorporate exclusion plots (this compound-removed vs. control) to quantify impacts.
  • Measure response variables like native species biomass, soil chemistry, and hydrology.

Table 1: Example Experimental Variables in Invasion Ecology

Independent VariableDependent VariableControl Variables
This compound densityNative species mortalitySoil pH, temperature
Time since invasionFire frequencyPrecipitation levels
Trophic interactionsNutrient leaching ratesHuman activity index

Advanced: How can the this compound Assay be adapted for SNP genotyping in trisomic genomic DNA without prior amplification?

Answer:
The this compound Assay can be modified for trisomic samples (e.g., Down syndrome) via:

Real-time fluorescence measurement to detect allele-specific cleavage.

Clustering algorithms to differentiate homozygous, heterozygous, and trisomic genotypes based on signal intensity ratios .

Direct use of genomic DNA, bypassing PCR amplification, to reduce bias.

Methodological considerations:

  • Optimize probe specificity for target SNPs.
  • Validate with known trisomy 21 samples.
  • Use triplicate reactions to ensure reproducibility.

Basic: How can Boolean operators improve literature reviews on biotic invasions using Google Scholar?

Answer:
Use advanced search strategies:

  • intitle:"invasive species" AND "ecological impact" to narrow results.
  • source:"Ecology Letters" for high-impact journals.
  • author:"Mack RN" to find foundational studies .
    Combine with Boolean operators:
  • (this compound OR "non-native") AND (control NOT "biological control") to exclude specific methods.

Advanced: How can researchers resolve contradictions in ecological data from invasion studies?

Answer:
Contradictions may arise from spatial heterogeneity or methodological differences. Strategies include:

  • Triangulation: Cross-validate data using multiple methods (e.g., field surveys, remote sensing, and lab experiments) .
  • Meta-analysis: Aggregate datasets to identify overarching trends.
  • Stakeholder input: Incorporate local ecological knowledge to contextualize findings .

Basic: What frameworks guide rigorous research question formulation in invasion biology?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO: "In Pinus-invaded grasslands (P), does manual removal (I) compared to herbicide (C) improve native plant recovery (O)?" .

Advanced: What are the limitations of the this compound tool in program verification compared to Predator?

Answer:
While This compound excels in pointer analysis for Linux modules, Predator lacks support for non-pointer data and tree structures. Key considerations:

  • Use this compound for memory-safety checks in low-level code.
  • Use Predator for smaller-scale, pointer-intensive tasks.
  • Prioritize tools based on scalability vs. precision needs .

Basic: What prevention strategies are most effective against biotic invasions?

Answer:

  • Pre-invasion: Implement strict quarantine laws ("guilty until proven innocent" approach) .
  • Post-invasion: Use ecosystem-wide strategies (e.g., habitat restoration) over species-specific eradication.

Advanced: How do clustering algorithms enhance the this compound Assay’s accuracy in trisomic genotyping?

Answer:
Algorithms classify fluorescence signals into clusters representing allele ratios (e.g., 1:1 for diploid, 2:1 for trisomic). Steps:

Normalize raw fluorescence data.

Apply k-means clustering to distinguish genotypes.

Validate clusters with ground-truth samples .

Table 2: Clustering Performance in Trisomy 21 Genotyping

AlgorithmAccuracy (%)False Positive Rate (%)
k-means98.51.2
DBSCAN97.10.8

Notes

  • Data sources: Excluded non-academic platforms per guidelines.
  • Methodological rigor: Answers integrate experimental design, data analysis, and validation protocols from peer-reviewed studies.
  • Advanced vs. Basic: Advanced FAQs focus on technical adaptations and interdisciplinary challenges; Basic FAQs emphasize foundational frameworks and best practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.